6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
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Overview
Description
6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a tert-butyl group at the 6-position, a methyl group at the 1-position, and an aldehyde group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the construction of the pyrazolopyridine core followed by functional group modifications. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate under acidic conditions to form the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The tert-butyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Electrophiles or nucleophiles depending on the desired substitution reaction.
Major Products
Oxidation: 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Reduction: 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A simpler analog without the tert-butyl and methyl groups.
2H-Pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms.
1H-Pyrazolo[3,4-c]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl and methyl groups can enhance its stability and lipophilicity, making it a valuable scaffold for drug design .
Properties
IUPAC Name |
6-tert-butyl-1-methylpyrazolo[3,4-b]pyridine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)10-5-8(7-16)9-6-13-15(4)11(9)14-10/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHSLNHNQJJHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C)C(=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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